1-Phenyl-1-methylcyclopropane
Description
1-Phenyl-1-methylcyclopropane is a cyclopropane derivative featuring a phenyl group and a methyl group attached to adjacent carbon atoms within the strained three-membered ring. Cyclopropanes are notable for their unique structural rigidity and high ring strain (~27 kcal/mol), which significantly influences their reactivity and stability .
Properties
CAS No. |
2214-14-4 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H12/c1-10(7-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
OGUNTYRKFMVMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Cyclopropane Derivatives and Their Properties
Reactivity and Stability
- Ring Strain and Stability: this compound’s stability is intermediate between 1-methylcyclopropene (highly reactive due to the strained alkene) and 1-methyl-1-isopropyl-2-nonylcyclopropane (steric bulk from nonyl/isopropyl groups reduces reactivity) .
- Electronic Effects : The electron-withdrawing phenyl group stabilizes the cyclopropane ring via conjugation, contrasting with electron-donating groups in methyl cyclopropanecarboxylate derivatives , which may enhance electrophilic reactivity .
Research Findings and Data Gaps
- Structural Insights : X-ray studies of cyclopropane derivatives (e.g., ) reveal that substituent orientation significantly impacts molecular packing and reactivity, a factor critical for optimizing this compound’s performance in catalysis .
- Data Gaps: Limited direct toxicity or pharmacokinetic data for this compound necessitate further studies, drawing parallels to safety assessments of structurally related compounds like 1-(methylsulfanyl)cyclopropane-1-carboxylic acid () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
